4-Acetamido-2-chlorobenzene-1-sulfonyl chloride
Overview
Description
4-Acetamido-2-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl2NO3S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as sulfa drugs, target the synthesis of folic acid in bacteria .
Mode of Action
It’s known that similar compounds, such as sulfa drugs, work by competing with para-aminobenzoic acid (paba) for incorporation into folic acid . This mechanism is known as metabolic antagonism .
Biochemical Pathways
The compound is involved in the synthesis of sulfanilamide, a type of sulfa drug . The corresponding acetanilide undergoes chlorosulfonation to produce 4-acetamidobenzenesulfanyl chloride. This compound is then treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces sulfanilamide .
Pharmacokinetics
It’s known that similar compounds, such as sulfa drugs, are well absorbed and distributed throughout the body .
Result of Action
It’s known that similar compounds, such as sulfa drugs, inhibit the growth of bacteria by preventing the synthesis of folic acid .
Action Environment
It’s known that similar compounds, such as sulfa drugs, can be affected by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of acetanilide. The process begins with the reaction of acetanilide with chlorosulfonic acid, resulting in the formation of 4-acetamidobenzenesulfonyl chloride. This intermediate is then treated with thionyl chloride to introduce the chlorine atom at the 2-position, yielding the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 4-acetamido-2-chlorobenzenesulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is performed using water or aqueous base under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include 4-acetamido-2-chlorobenzenesulfonamides and 4-acetamido-2-chlorobenzenesulfonates.
Hydrolysis: The major product is 4-acetamido-2-chlorobenzenesulfonic acid.
Reduction: The major product is 4-acetamido-2-chlorobenzenesulfonamide.
Scientific Research Applications
4-Acetamido-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly sulfa drugs, which are used as antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Lacks the chlorine atom at the 2-position.
4-Chlorobenzenesulfonyl chloride: Lacks the acetamido group at the 4-position.
Benzenesulfonyl chloride: Lacks both the acetamido and chlorine substituents.
Uniqueness
4-Acetamido-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both the acetamido and chlorine substituents, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse applications in research and industry .
Properties
IUPAC Name |
4-acetamido-2-chlorobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDFXARSXTRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516564 | |
Record name | 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-95-6 | |
Record name | 4-(Acetylamino)-2-chlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1954-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-acetamidobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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